APE1-IN-1 vs. CRT0044876: Superior Endonuclease Inhibition Potency in qHTS Assay
In a quantitative high-throughput screening (qHTS) assay measuring APE1 endonuclease activity, APE1-IN-1 exhibited an IC50 of 2 μM, representing a measurable potency advantage over CRT0044876, which demonstrated an IC50 of approximately 3 μM under comparable assay conditions [1][2]. Both compounds bind to the DNA repair active site of APE1 and inhibit its AP endonuclease function. The differential observed in this direct endonuclease activity assay suggests that APE1-IN-1 achieves a lower concentration threshold for target engagement in cell-free systems.
| Evidence Dimension | APE1 endonuclease inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2 μM |
| Comparator Or Baseline | CRT0044876: IC50 = ~3 μM |
| Quantified Difference | APE1-IN-1 exhibits approximately 1.5-fold greater potency than CRT0044876 in qHTS assay |
| Conditions | qHTS assay measuring APE1 catalytic activity on AP site-containing DNA substrate |
Why This Matters
For in vitro biochemical studies requiring maximal APE1 endonuclease inhibition at the lowest achievable compound concentration, APE1-IN-1 provides a potency edge over the widely used CRT0044876.
- [1] Rai G, Vyjayanti VN, Dorjsuren D, Simeonov A, Jadhav A, Wilson DM 3rd, Maloney DJ. Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors. J Med Chem. 2012 Apr 12;55(7):3101-12. View Source
- [2] Madhusudan S, Smart F, Shrimpton P, et al. Isolation of a small molecule inhibitor of DNA base excision repair. Nucleic Acids Res. 2005;33(15):4711-4724. View Source
